

# Spectroscopic data (NMR, IR, MS) for 3-Phenylcyclohexanol characterization

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## Compound of Interest

Compound Name: 3-Phenylcyclohexanol

Cat. No.: B1616532

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## Spectroscopic Characterization of 3-Phenylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **3-Phenylcyclohexanol**, a significant scaffold in medicinal chemistry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis and trans isomers, alongside the experimental protocols for data acquisition.

### Spectroscopic Data Summary

The structural elucidation of **3-Phenylcyclohexanol** isomers relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for cis- and trans-3-Phenylcyclohexanol

Isomer	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
cis-3-Phenylcyclohexanol	H-1	~3.75	m	
	H-3	~2.80	m	
	Phenyl-H	7.15-7.35	m	
	Cyclohexyl-H	1.40-2.20	m	
trans-3-Phenylcyclohexanol	H-1	~4.15	tt	10.8, 4.2
	H-3	~2.55	tt	12.0, 3.0
	Phenyl-H	7.15-7.35	m	
	Cyclohexyl-H	1.20-2.20	m	

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for cis- and trans-3-Phenylcyclohexanol**

Isomer	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
cis-3-Phenylcyclohexanol	C-1	~69.5
	C-2	~36.0
	C-3	~44.5
	C-4	~31.0
	C-5	~25.0
	C-6	~33.0
	Phenyl C (quaternary)	~145.0
	Phenyl C-H	126.0-128.5
trans-3-Phenylcyclohexanol	C-1	~75.0
	C-2	~40.0
	C-3	~49.0
	C-4	~35.0
	C-5	~29.0
	C-6	~37.0
	Phenyl C (quaternary)	~147.0
	Phenyl C-H	126.0-128.5

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

### Table 3: Key IR Absorption Bands for 3-Phenylcyclohexanol

Functional Group	Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
O-H	Stretching	3600-3200	Strong, Broad
C-H (Aromatic)	Stretching	3100-3000	Medium
C-H (Aliphatic)	Stretching	3000-2850	Strong
C=C (Aromatic)	Stretching	1600, 1495, 1450	Medium-Weak
C-O	Stretching	1100-1000	Strong
C-H (Aromatic)	Out-of-plane Bending	760, 700	Strong

Note: The exact peak positions can vary slightly between the cis and trans isomers.

## Table 4: Mass Spectrometry Data for 3-Phenylcyclohexanol

m/z	Relative Intensity (%)	Proposed Fragment
176	Variable	[M] <sup>+</sup> (Molecular Ion)
158	Moderate	[M-H <sub>2</sub> O] <sup>+</sup>
117	Moderate	[M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> or [C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup>
104	High	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene radical cation)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: The relative intensities of the fragments can differ between the cis and trans isomers due to their different stereochemistry influencing fragmentation pathways.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **3-Phenylcyclohexanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of **3-Phenylcyclohexanol** by analyzing the chemical shifts, coupling constants, and multiplicities of the  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the **3-Phenylcyclohexanol** sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Tune and match the probe for the  $^1\text{H}$  frequency.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Tune and match the probe for the  $^{13}\text{C}$  frequency.
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling (e.g., zgpg30).

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **3-Phenylcyclohexanol** based on the absorption of infrared radiation.

Methodology:

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

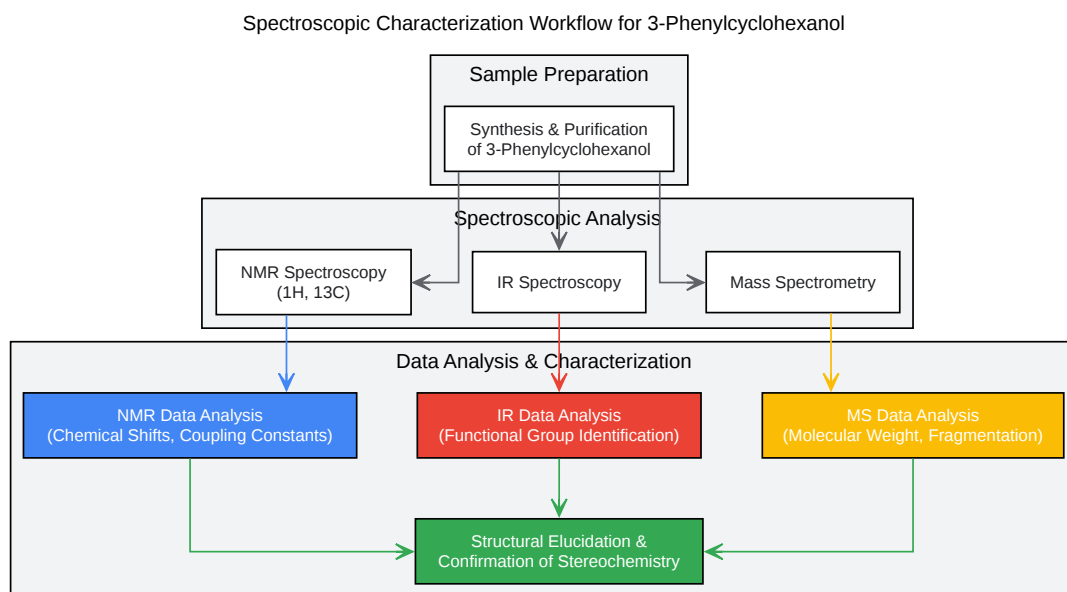
Objective: To determine the molecular weight and fragmentation pattern of **3-Phenylcyclohexanol** to confirm its elemental composition and aid in structural elucidation.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:
  - Direct Infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.
  - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
- Ionization: Ionize the sample molecules using an appropriate technique, most commonly Electron Ionization (EI) for this type of compound.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Phenylcyclohexanol**.



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Caption: Workflow for the spectroscopic characterization of **3-Phenylcyclohexanol**.

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